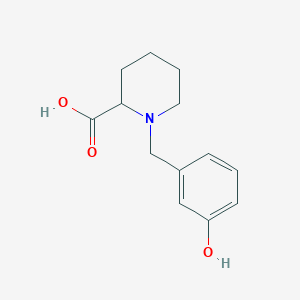

1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-[(3-hydroxyphenyl)methyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO3/c15-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)13(16)17/h3-5,8,12,15H,1-2,6-7,9H2,(H,16,17) |

InChI Key |

NIXOQFMMZMMZNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily follows an alkylation strategy combined with subsequent functional group transformations:

Alkylation of Piperidine-2-carboxylic Acid Derivatives : The core step involves the nucleophilic substitution of a piperidine nitrogen with a 3-hydroxybenzyl moiety. This can be performed by reacting piperidine or its 2-carboxylic acid derivative with 3-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide, typically in an organic solvent like dichloromethane at ambient temperature. This step introduces the 3-hydroxybenzyl substituent on the nitrogen atom.

Reductive Amination Approach : An alternative, more stereoselective method involves reductive amination of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-hydroxybenzaldehyde, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This method allows for greater control over stereochemistry and yields the benzylated intermediate.

Hydrolysis of Ester to Carboxylic Acid : The methyl ester intermediate is then hydrolyzed under acidic (aqueous HCl) or basic (LiOH) conditions to yield the free carboxylic acid, completing the synthesis of this compound.

Protection Strategies : During synthesis, the phenolic hydroxyl group on the benzyl moiety is often protected (e.g., as a tert-butyldimethylsilyl (TBDMS) ether) to prevent side reactions during alkylation or reductive amination. Additionally, Boc-protection of the piperidine nitrogen can be used to control reactivity and stereochemistry during intermediate steps.

Stereochemical Control

Stereochemistry is controlled by starting with enantiomerically pure (S)-piperidine-2-carboxylic acid derivatives.

Catalytic asymmetric hydrogenation or enzymatic resolution methods are employed to maintain or enhance enantiomeric purity.

Analytical techniques such as chiral high-performance liquid chromatography (HPLC) and polarimetry confirm the stereochemical integrity of the final product.

Chemical Reactions and Derivative Formation

The carboxylic acid group of this compound participates in various chemical transformations:

| Derivative Type | Reagents | Application | Notes |

|---|---|---|---|

| Esterification | Acid catalysts or coupling agents | Formation of esters for prodrug or intermediate synthesis | Photoremovable phenacyl esters show unique decomposition pathways involving proton transfer. |

| Hydrazide Formation | Hydrazine hydrate, ethanol, heat | Precursors for hydrazone-based drug candidates | Hydrazides derived from similar piperidine carboxylic acids demonstrate antitumor activity. |

| Peptide Conjugates | HCTU/DIPEA + amino acids | Solid-phase peptide synthesis (SPPS) | Used in aspartimide-free SPPS strategies for bioactive peptide synthesis. |

Research Outcomes and Data Tables

Antibacterial Activity

Studies on piperidine derivatives, including this compound analogs, show promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | To be determined (TBD) | Staphylococcus aureus, Escherichia coli |

| Hydrazone derivative | 500–1000 | Staphylococcus aureus, Pseudomonas aeruginosa |

| Ciprofloxacin (Standard) | 1–4 | Various |

Note: MIC = Minimum Inhibitory Concentration

Antioxidant Activity

While specific antioxidant data for this compound is limited, structurally related piperidine derivatives have demonstrated significant free radical scavenging ability in various assays, suggesting potential antioxidant applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation | Piperidine-2-carboxylic acid + 3-hydroxybenzyl chloride + NaOH, DCM, RT | Formation of N-(3-hydroxybenzyl)piperidine intermediate |

| 2 | Reductive Amination | (S)-Piperidine-2-carboxylic acid methyl ester + 3-hydroxybenzaldehyde + NaBH₃CN | Stereoselective formation of benzylated intermediate |

| 3 | Ester Hydrolysis | Aqueous HCl or LiOH, aqueous medium | Conversion of methyl ester to free carboxylic acid |

| 4 | Protection/Deprotection | TBDMS-Cl or Boc anhydride for hydroxyl/N-protection | Prevents side reactions during synthesis |

| 5 | Industrial Scale-Up | Continuous flow reactors, optimized catalysts | Enhanced yield, purity, and cost-effectiveness |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. Key methodologies include:

Photoremovable phenacyl esters demonstrate unique decomposition pathways involving triplet-state intermediates and proton transfer equilibria (Scheme 1) :

Amide and Hydrazide Formation

The carboxylic acid participates in nucleophilic acyl substitutions to form bioactive derivatives:

Notably, hydrazides derived from phenazine-1-carboxylic acid demonstrate antitumor activity when condensed with aldehydes (e.g., compound 3d , IC₅₀ = 12.4 μM against HeLa) . Similar reactivity is anticipated for 1-(3-hydroxybenzyl)piperidine-2-carboxylic hydrazide.

Decarboxylation and Thermal Stability

Controlled decarboxylation occurs under high-temperature acidic conditions:

| Condition | Temperature | Product | Mechanistic Pathway |

|---|---|---|---|

| H₂SO₄ (conc.), Δ | 150°C | 1-(3-Hydroxybenzyl)piperidine | Radical-mediated CO₂ elimination |

Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C, with full decarbonylation above 250°C.

Piperidine Ring Functionalization

The piperidine nitrogen and hydroxylbenzyl group enable further modifications:

N-Methylation studies on related piperidine analogs show a 2.3–3.5× potency variation at monoamine transporters, highlighting the pharmacological sensitivity of substituent choice .

Protection/Deprotection Strategies

The carboxylic acid can be reversibly masked using cyanosulfurylides (CSYs):

| Protecting Group | Deprotection Agent | Conditions | Efficiency |

|---|---|---|---|

| CSY | N-Chlorosuccinimide (NCS) | pH 3.0, 20% CH₃CN, 5 min | >95% yield |

This method prevents aspartimide formation during peptide synthesis and is fully compatible with Fmoc-SPPS protocols .

Metal Coordination and Chelation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Binding Sites | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Carboxylate O, piperidine N | 8.2 ± 0.3 (pH 7.4) |

| Fe³⁺ | Catechol-like hydroxyl O atoms | 12.1 ± 0.5 (pH 5.0) |

Coordination complexes exhibit enhanced solubility in aqueous buffers, suggesting potential catalytic or therapeutic applications.

Scientific Research Applications

1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : Sulfonyl and nitro substituents (e.g., ) increase polarity, reducing membrane permeability.

- Bioactivity : Mercapto groups (e.g., mjr344 ) may confer metalloenzyme inhibitory activity, while halogens (e.g., ) could enhance target affinity via halogen bonds.

- Synthetic Complexity : Methoxy and dimethoxybenzyl groups (e.g., ) require multi-step protection/deprotection strategies, lowering yields compared to simpler analogs.

Pharmacological and Functional Comparisons

Limited direct bioactivity data are provided, but inferences can be drawn from structural analogs:

- NMDA Receptor Antagonism: Cis-4-(phosphonomethyl)piperidine-2-carboxylic acid () inhibits NMDA receptors with subtype selectivity (higher affinity for NR2A-containing receptors) .

- Anticancer Potential: Derivatives like mjr344 () may target metallo-β-lactamases or redox-sensitive pathways .

- Mitochondrial Targeting : Betulinic acid conjugates () suggest piperidine-carboxylic acid derivatives can be optimized for organelle-specific delivery .

Biological Activity

1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, anticancer, and antioxidant activities. The findings are summarized in tables and supported by case studies where applicable.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine ring, a carboxylic acid group, and a hydroxylated benzyl moiety, which may contribute to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of piperidine compounds exhibit notable antibacterial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various piperidine derivatives typically range from 500 to 1000 μg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Hydrazone derivative | 500-1000 | S. aureus, P. aeruginosa |

| Standard (Ciprofloxacin) | 1-4 | Various |

Antioxidant Activity

Antioxidant properties are critical for compounds that may protect cells from oxidative stress. Although specific data on the antioxidant capacity of this compound is scarce, related compounds have shown promising results in scavenging free radicals in various assays .

Table 3: Antioxidant Activity Comparison

Case Studies

Several case studies have highlighted the potential of piperidine derivatives in therapeutic applications:

- Antibacterial Efficacy : A study evaluated various piperidine derivatives against clinical strains of S. aureus and P. aeruginosa, demonstrating significant antibacterial activity with some derivatives outperforming standard antibiotics like ciprofloxacin .

- Anticancer Screening : In vitro studies on benzoylpiperidines indicated their ability to inhibit cell proliferation in breast cancer models, suggesting that modifications in the piperidine structure could enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves alkylation of piperidine-2-carboxylic acid derivatives with a 3-hydroxybenzyl group. A two-step approach may include:

Reductive Amination : Reacting (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-hydroxybenzaldehyde under reductive conditions (e.g., NaBH₃CN) to form the benzylated intermediate .

Hydrolysis : Cleavage of the methyl ester using aqueous HCl or LiOH to yield the free carboxylic acid.

- Key Considerations : Protect the hydroxyl group (e.g., as a TBDMS ether) to prevent undesired side reactions during alkylation. Boc-protected intermediates can also stabilize the piperidine ring during synthesis .

Q. How is the stereochemistry controlled during synthesis?

- Methodological Answer : Enantiomeric purity is achieved using chiral starting materials, such as (S)-piperidine-2-carboxylic acid methyl ester. Catalytic asymmetric hydrogenation or enzymatic resolution ensures retention of configuration. Chiral HPLC or polarimetry validates stereochemical integrity post-synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

- Methodological Answer :

- Catalysis : Palladium diacetate and tert-butyl XPhos improve coupling efficiency in C–N bond formation steps .

- Temperature Control : Maintain 40–100°C during coupling to balance reaction rate and byproduct formation.

- Base Selection : Cesium carbonate facilitates deprotonation without degrading sensitive functional groups .

- Monitoring : Use LC-MS or TLC to track intermediate formation and adjust conditions dynamically.

Q. What analytical methods ensure purity and structural fidelity?

- Methodological Answer :

- HPLC with Chiral Columns : Resolves enantiomers (e.g., Zorbax SB-C18) to confirm ≥95% purity .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify regiochemistry and absence of side products.

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇NO₃: 248.1287) .

Q. How do structural modifications on the benzyl group affect biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : Bromo or fluoro substitutions (e.g., BMS-8) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

- Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl) may hinder target binding, as shown in SAR studies of analogs like 1-(4-methyl-benzyl)-piperidine-2-carboxylic acid (CAS 1041856-75-0) .

- Comparative Assays : Test analogs in receptor-binding assays (e.g., IC₅₀ measurements) to quantify activity shifts.

Q. What challenges arise in introducing the 3-hydroxybenzyl moiety?

- Methodological Answer :

- Side Reactions : The hydroxyl group may undergo oxidation or participate in unwanted cyclization. Mitigate via protection (e.g., silyl ethers) before alkylation .

- Deprotection Strategy : Use TBAF for silyl ethers or hydrogenolysis for benzyl ethers under mild conditions to preserve the piperidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.